molecular formula C5H7F2NO B7949119 3,3-Difluoro-4-piperidinone

3,3-Difluoro-4-piperidinone

Cat. No. B7949119
M. Wt: 135.11 g/mol
InChI Key: GJZWWZNZCUFGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3-Difluoro-4-piperidinone” is an organic compound with the molecular formula C5H7F2NO . It can be viewed as a derivative of piperidine . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

Synthetic strategies toward 4-substituted 3,3-difluoro-piperidines were evaluated . 4-Alkoxymethyl- and 4-aryloxy-methyl-3,3-difluoropiperidines were synthesized via 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles in the presence of copper powder, followed by borane reduction of the cyano substituent, lactamization, and reduction of the lactam .


Molecular Structure Analysis

The molecular structure of “3,3-Difluoro-4-piperidinone” is represented by the formula C5H7F2NO . The average mass is 135.112 Da and the monoisotopic mass is 135.049576 Da .


Chemical Reactions Analysis

The synthesis of “3,3-Difluoro-4-piperidinone” involves a reaction with ethyl bromodifluoroacetate and 2-chloroacrylonitrile in the presence of copper in DMSO at 60°C . This reaction gives rise to ethyl 4-cyano-2,2-difluoro-3-butenoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-Difluoro-4-piperidinone” include a molecular formula of C5H7F2NO and an average mass of 135.112 Da .

Scientific Research Applications

  • Synthesis of Fluorinated Piperidines : Fluorinated piperidines with additional functional groups are important for agrochemical or pharmaceutical chemistry. Efficient synthesis methods for 3-alkoxy-4,4-difluoropiperidines have been developed, showcasing their utility in these sectors (Surmont et al., 2009).

  • Access to Piperidinones via Radical Processes : A method involving radical and radical−organometallic processes provides access to 2,3-disubstituted piperidinones. This method is noted for its reasonable yield and high stereoselectivities, indicating its potential in the synthesis of complex organic molecules (Godineau & Landais, 2007).

  • Stereodivergent Reduction to Piperidines : An innovative approach for synthesizing 3-substituted 4-piperidinones has been described. This method involves a one-pot tandem oxidation-cyclization-oxidation process, further emphasizing the versatility of piperidinones in synthetic chemistry (Bahia & Snaith, 2004).

  • Development of Fluorinated N-Heterocycles : 3-Fluoro- and trifluoromethylthio-piperidines are crucial for discovery chemistry. A simple and efficient method to access these compounds with rich functionality has been reported, illustrating their importance in medicinal chemistry (García-Vázquez et al., 2021).

  • Synthesis of Trifluoromethyl-Containing Compounds : The hydrogenation of certain dihydropyridinones has been used for the synthesis of trifluoromethyl-containing ornithine analogues and thalidomide mimetics, indicating their potential in drug development (Tolmachova et al., 2011).

  • Anti-Cancer and Anti-Angiogenic Effects : Studies on fluorine or pentafluorothio substituents in curcuminoid analogs have shown significant antiproliferative, vascular-disruptive, and antiangiogenic activity. This research highlights the potential therapeutic applications of fluorinated piperidinones (Schmitt et al., 2017).

  • Use in Organic Synthesis : γ-Piperidinones have been studied extensively for their applications in synthesizing various heterocyclic compounds, further underscoring their importance in organic synthesis (Prostakov & Gaivoronskaya, 1978).

  • Conformational Studies of Piperidin-4-Ones : Research into the stereochemistry of piperidinone compounds has provided insight into their biological activities, particularly in pharmacology (R. R.M & Ilango S.S., 2014).

Safety And Hazards

While specific safety data for “3,3-Difluoro-4-piperidinone” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Piperidine derivatives, including “3,3-Difluoro-4-piperidinone”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthetic pathways and exploring the potential applications of “3,3-Difluoro-4-piperidinone” in pharmaceutical chemistry.

properties

IUPAC Name

3,3-difluoropiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)3-8-2-1-4(5)9/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZWWZNZCUFGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-4-piperidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-4-piperidinone
Reactant of Route 2
3,3-Difluoro-4-piperidinone
Reactant of Route 3
3,3-Difluoro-4-piperidinone
Reactant of Route 4
3,3-Difluoro-4-piperidinone
Reactant of Route 5
3,3-Difluoro-4-piperidinone
Reactant of Route 6
3,3-Difluoro-4-piperidinone

Citations

For This Compound
2
Citations
R Surmont, G Verniest, JW Thuring… - The Journal of …, 2010 - ACS Publications
Synthetic strategies toward 4-substituted 3,3-difluoropiperidines were evaluated. 4-Alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines were synthesized via 1,4-addition of ethyl …
Number of citations: 34 pubs.acs.org
R Surmont, G Verniest, A De Groot… - Advanced Synthesis …, 2010 - Wiley Online Library
The deoxofluorination of cyclic α,α‐dialkoxy ketones with morpholinosulfur trifluoride (Morph‐DAST) resulted in 1,2‐dialkoxy‐1,2‐difluorinated carbo‐ and heterocyclic compounds. The …
Number of citations: 15 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.